Methylamino-PEG4-t-butyl ester
Overview
Description
“Methylamino-PEG4-t-butyl ester” is a PEG derivative containing a methylamine group and a t-butyl ester1. The hydrophilic PEG spacer increases solubility in aqueous media1. The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc1. The t-butyl protected carboxyl group can be deprotected under acidic conditions1.
Synthesis Analysis
The synthesis of “Methylamino-PEG4-t-butyl ester” involves the reaction of the methylamine group with carboxylic acids, carbonyls (ketone, aldehyde) etc1. The t-butyl protected carboxyl group can be deprotected under acidic conditions1.
Molecular Structure Analysis
The molecular formula of “Methylamino-PEG4-t-butyl ester” is C16H33NO62. The InChI code is 1S/C16H33NO6/c1-16(2,3)23-15(18)5-7-19-9-11-21-13-14-22-12-10-20-8-6-17-4/h17H,5-14H2,1-4H32. The molecular weight is 335.442.
Chemical Reactions Analysis
The methylamine group in “Methylamino-PEG4-t-butyl ester” is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc1. The t-butyl protected carboxyl group can be deprotected under acidic conditions1.
Physical And Chemical Properties Analysis
“Methylamino-PEG4-t-butyl ester” has a molecular weight of 335.442. It has a purity of 95%2. The storage temperature is -20°C2.
Scientific Research Applications
“Methylamino-PEG4-t-butyl ester” is a PEG derivative containing a methylamine group and a t-butyl ester . The hydrophilic PEG spacer increases solubility in aqueous media . The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
This compound is used in the field of biopolymers & synthetic polymers and bio-conjugation . It’s commonly used in drug delivery due to its hydrophilic properties which increase solubility in aqueous media . It’s also used in covalent pegylation of primary amines on proteins .
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Drug Delivery Systems
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Bio-conjugation
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Synthesis of Biomaterials
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Drug Conjugates
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Surface Modifications
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Drug Delivery Systems
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Bio-conjugation
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Synthesis of Biomaterials
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Drug Conjugates
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Surface Modifications
Future Directions
“Methylamino-PEG4-t-butyl ester” is a promising compound in the field of drug delivery due to its unique properties1. Its hydrophilic PEG spacer increases solubility in aqueous media, making it a potential candidate for improving the delivery of various drugs1.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and product datasheets.
properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO6/c1-16(2,3)23-15(18)5-7-19-9-11-21-13-14-22-12-10-20-8-6-17-4/h17H,5-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZXARLRHZPMJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylamino-PEG4-t-butyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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